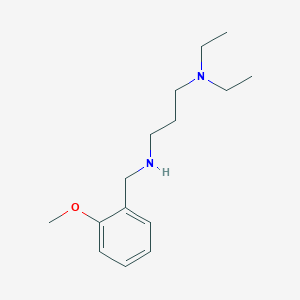![molecular formula C13H14N4O2S2 B12487617 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide](/img/structure/B12487617.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate. This intermediate then reacts with hydrazinecarbothioamide and carbon disulfide to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the metabolic processes of certain bacteria, making it a potential candidate for antibacterial therapy.
Comparación Con Compuestos Similares
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-arylacetamide derivatives: These compounds share a similar thiadiazole core but differ in the substituents attached to the acetamide group.
1,3,4-thiadiazole derivatives: A broader class of compounds with diverse biological activities.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit urease sets it apart from other thiadiazole derivatives, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C13H14N4O2S2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide |
InChI |
InChI=1S/C13H14N4O2S2/c1-8(18)11(9-5-3-2-4-6-9)15-10(19)7-20-13-17-16-12(14)21-13/h2-6,11H,7H2,1H3,(H2,14,16)(H,15,19) |
Clave InChI |
KGDLMFFWDMKKDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride](/img/structure/B12487551.png)
![Methyl 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12487556.png)
![[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone](/img/structure/B12487557.png)
![2-phenyl-N-[(phenylacetyl)oxy]acetamide](/img/structure/B12487564.png)
![2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol](/img/structure/B12487566.png)
![Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate](/img/structure/B12487569.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide](/img/structure/B12487576.png)
![2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B12487599.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12487601.png)
![1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B12487606.png)
iron](/img/structure/B12487613.png)
![5-methyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B12487614.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide](/img/structure/B12487625.png)
